![molecular formula C8H17NO B14241682 Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- CAS No. 213272-98-1](/img/structure/B14241682.png)
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-: is an organic compound with the molecular formula C8H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (1R)-1,2,2-trimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- can be achieved through several methods. One common approach involves the reaction of acetic anhydride with (1R)-1,2,2-trimethylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the (1R)-1,2,2-trimethylpropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Acetamide: The parent compound, which lacks the (1R)-1,2,2-trimethylpropyl group.
N-Methylacetamide: A derivative where the hydrogen atom of the amide group is replaced by a methyl group.
N-Ethylacetamide: A derivative with an ethyl group replacing the hydrogen atom of the amide group.
Uniqueness: Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- is unique due to the presence of the (1R)-1,2,2-trimethylpropyl group, which imparts distinct structural and chemical properties
Eigenschaften
CAS-Nummer |
213272-98-1 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N-[(2R)-3,3-dimethylbutan-2-yl]acetamide |
InChI |
InChI=1S/C8H17NO/c1-6(8(3,4)5)9-7(2)10/h6H,1-5H3,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
UHISWKXODLBRNT-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(C)(C)C)NC(=O)C |
Kanonische SMILES |
CC(C(C)(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


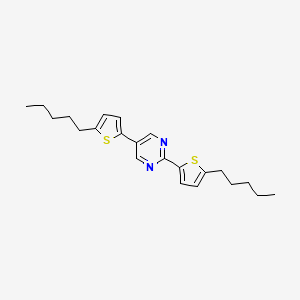
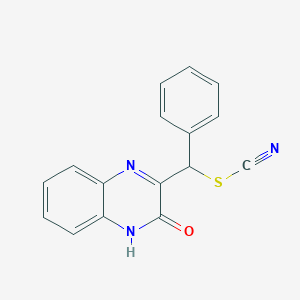
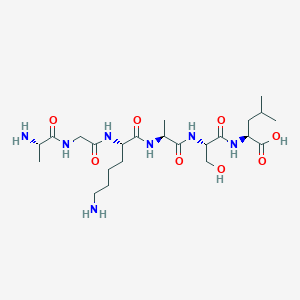

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
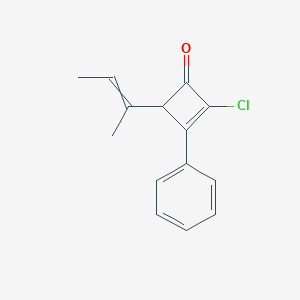
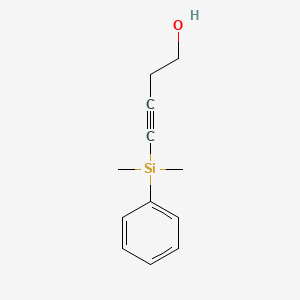
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
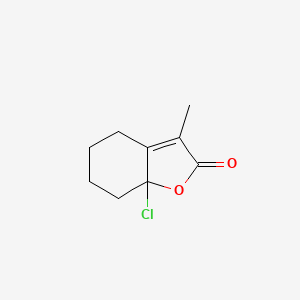
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

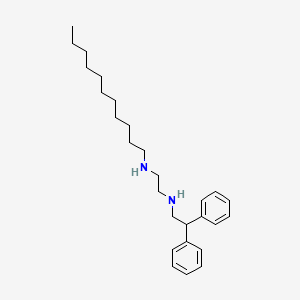
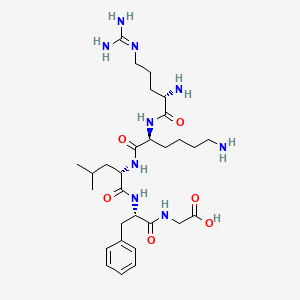
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
